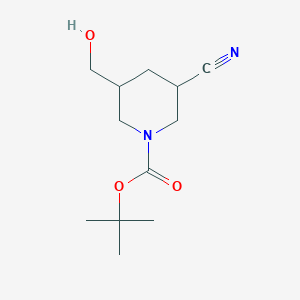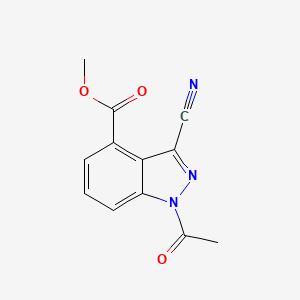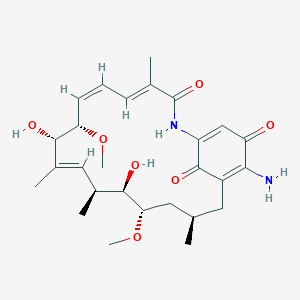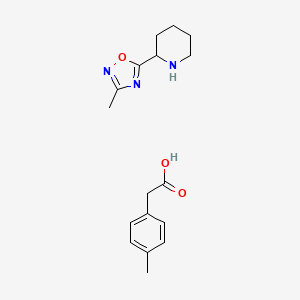
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the bromopyridine moiety. One common method involves the reaction of 2-bromo-6-chloropyridine with 1-(2-methoxyethyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in biological studies to investigate enzyme functions or receptor interactions.
作用機序
The mechanism of action of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound it is part of.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-methoxypyridine
- 2-Bromo-4-methylpyridine
- 1-(2-Methoxyethyl)-1H-pyrazole
Uniqueness
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, which can confer distinct chemical properties and reactivity. This dual-ring structure can enhance its utility in various applications compared to simpler analogs.
特性
分子式 |
C11H12BrN3O |
|---|---|
分子量 |
282.14 g/mol |
IUPAC名 |
2-bromo-6-[1-(2-methoxyethyl)pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C11H12BrN3O/c1-16-6-5-15-8-9(7-13-15)10-3-2-4-11(12)14-10/h2-4,7-8H,5-6H2,1H3 |
InChIキー |
SJDBYFWEZFYIMU-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C=N1)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)





![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)

![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)



